Artogomezianol

Description

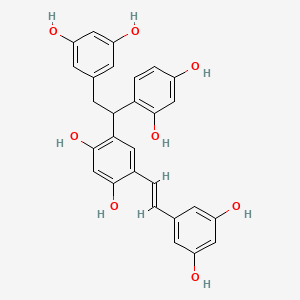

Artogomezianol is a dimeric stilbene first isolated from the roots of Artocarpus gomezianus (Moraceae family) . Structurally, it belongs to the non-cyclic bisbibenzyl subclass, characterized by a biphenyl linkage connecting two aromatic rings . This compound exhibits moderate tyrosinase inhibitory activity, with an IC50 value of 68 µM, as reported in its initial discovery study . This compound’s dimeric structure distinguishes it from monomeric stilbenes like resveratrol, suggesting unique physicochemical and bioactivity profiles.

Properties

Molecular Formula |

C28H24O8 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

4-[1-(2,4-dihydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethyl]-6-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H24O8/c29-18-3-4-23(27(35)13-18)24(9-16-7-21(32)12-22(33)8-16)25-10-17(26(34)14-28(25)36)2-1-15-5-19(30)11-20(31)6-15/h1-8,10-14,24,29-36H,9H2/b2-1+ |

InChI Key |

JABUEXRBDJUPEK-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)/C=C/C4=CC(=CC(=C4)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)C=CC4=CC(=CC(=C4)O)O)O)O |

Synonyms |

artogomezianol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Artogomezianol shares structural and functional similarities with several stilbenes and bisbibenzyls. Key compounds for comparison include:

Andalasin A

Andalasin A, co-isolated with this compound from Artocarpus gomezianus, is also a dimeric stilbene but exhibits stronger tyrosinase inhibition (IC50 = 39 µM) . While both compounds are dimeric, differences in substitution patterns or stereochemistry may account for the variance in activity.

Non-Cyclic Bisbibenzyls

This compound falls under the biphenyl-linked non-cyclic bisbibenzyls, alongside compounds like Isoperrottetin A and Plagilins . In contrast, Perrottetins and Paleatins feature diarylether linkages (Table 1).

Monomeric Stilbenes

- trans-Resveratrol: A well-studied monomeric stilbene with tyrosinase IC50 values ranging from 50–100 µM . Its simpler structure may limit inhibitory potency compared to dimeric analogs.

- Oxyresveratrol : Exhibits stronger activity (IC50 ≈ 5–10 µM) , likely due to hydroxyl group positioning enhancing enzyme interaction.

Table 1. Structural and Functional Comparison of this compound with Analogous Compounds

Functional Comparison: Tyrosinase Inhibitory Activity

This compound’s moderate tyrosinase inhibition aligns with its role as a natural product defense compound in plants. However, its activity is weaker than Andalasin A and oxyresveratrol (Table 1). Key factors influencing efficacy include:

- Molecular Size and Flexibility: Dimeric structures like this compound may hinder enzyme active site access compared to smaller monomers like oxyresveratrol.

- Hydroxylation Pattern : Oxyresveratrol’s additional hydroxyl groups likely enhance hydrogen bonding with tyrosinase, explaining its superior potency .

- Stereochemical Effects : Andalasin A’s undefined configuration might optimize binding interactions, though structural data is needed to confirm this hypothesis .

Discussion on Structure-Activity Relationships (SAR)

- Substituent Positioning: Monomers with optimized hydroxylation (e.g., oxyresveratrol) outperform dimeric analogs, emphasizing the importance of functional group placement.

- Comparative Limitations : The lack of detailed structural data for Andalasin A and synthetic analogs hinders definitive SAR conclusions. Further crystallographic or computational studies are warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.